4-Iodo-6-methoxypyridine-2-carbaldehyde
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Overview
Description
4-Iodo-6-methoxypyridine-2-carbaldehyde is an organic compound with the molecular formula C7H6INO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of an iodine atom at the 4th position, a methoxy group at the 6th position, and an aldehyde group at the 2nd position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-6-methoxypyridine-2-carbaldehyde typically involves the iodination of 6-methoxypyridine-2-carbaldehyde. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position. Common reagents used in this process include iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves the use of large reactors and precise control of temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-6-methoxypyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed:
Oxidation: 4-Iodo-6-methoxypyridine-2-carboxylic acid.
Reduction: 4-Iodo-6-methoxypyridine-2-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Iodo-6-methoxypyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: It is used in the synthesis of biologically active compounds, including potential pharmaceuticals and agrochemicals.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of drug candidates.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
Mechanism of Action
The mechanism of action of 4-Iodo-6-methoxypyridine-2-carbaldehyde depends on its chemical reactivity. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The iodine atom can participate in electrophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The methoxy group can influence the electronic properties of the pyridine ring, affecting the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
4-Iodo-6-methoxypyridine-2-carbaldehyde can be compared with other similar compounds, such as:
6-Methoxypyridine-2-carbaldehyde: Lacks the iodine atom, making it less reactive in substitution reactions.
4-Bromo-6-methoxypyridine-2-carbaldehyde: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
4-Iodo-2-methoxypyridine-6-carbaldehyde: Similar structure but with different positions of the methoxy and aldehyde groups, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and scientific research.
Properties
Molecular Formula |
C7H6INO2 |
---|---|
Molecular Weight |
263.03 g/mol |
IUPAC Name |
4-iodo-6-methoxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H6INO2/c1-11-7-3-5(8)2-6(4-10)9-7/h2-4H,1H3 |
InChI Key |
JLOITEOEFREWAT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=N1)C=O)I |
Origin of Product |
United States |
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